Griseolic acid
Description
Griseolic acid is a cyclic adenosine monophosphate (cAMP) analog and a potent inhibitor of cAMP-specific phosphodiesterases (PDEs), first isolated from Streptomyces griseoaurantiacus . Its unique structure features a nine-carbon bicyclic sugar (1,5-dioxabicyclo[3.3.0]oct-3-ene) linked to a dicarboxylate glycone and an adenine moiety . This architecture mimics the ribose-phosphate backbone of cAMP, enabling competitive inhibition of PDEs, enzymes critical for degrading cyclic nucleotides .
Properties
CAS No. |
79030-08-3 |
|---|---|
Molecular Formula |
C14H13N5O8 |
Molecular Weight |
379.28 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)-5-[carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid |
InChI |
InChI=1S/C14H13N5O8/c15-9-5-10(17-2-16-9)19(3-18-5)11-6(20)7-4(26-11)1-14(27-7,13(24)25)8(21)12(22)23/h1-3,6-8,11,20-21H,(H,22,23)(H,24,25)(H2,15,16,17) |
InChI Key |
IAPZXUKYTCQQFE-BOPMFSTPSA-N |
SMILES |
C1=C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC1(C(C(=O)O)O)C(=O)O |
Canonical SMILES |
C1=C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC1(C(C(=O)O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Griseolic acid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Griseolic acid can be synthesized through selective acylation or hydrolysis of polyacylated derivatives . The process involves the acylation of the amino group of the adenine moiety, which significantly reduces inhibitory activity, while acylation of the hydroxy groups at the 7’- and 2’-positions has a relatively minor effect .
Industrial Production Methods
The industrial production of this compound A involves the cultivation of Streptomyces griseoaurantiacus in a suitable growth medium . The culture broth is then processed to isolate the compound. The use of 13C-labeled and 15N-labeled compounds in the growth medium has been employed to study the biosynthesis of this compound A .
Chemical Reactions Analysis
Types of Reactions
Griseolic acid undergoes various chemical reactions, including acylation, hydrolysis, and reduction .
Common Reagents and Conditions
Acylation: Anhydrous pyridine is used as a solvent for acylation reactions.
Reduction: Reduction reactions can be used to modify the double bond in this compound derivatives.
Major Products
The major products formed from these reactions include mono-, di-, and triacylated derivatives of this compound A .
Scientific Research Applications
Griseolic acid has several scientific research applications due to its inhibitory activity against cAMP and cGMP phosphodiesterases . It has been studied for its potential use in:
Mechanism of Action
Griseolic acid exerts its effects by inhibiting cyclic nucleotide phosphodiesterases (PDE), which catalyze the hydrolysis of cAMP and cGMP to their respective 5’-monophosphates . This inhibition increases the levels of cAMP and cGMP in tissues, leading to various physiological effects . The compound’s structure, which resembles that of cAMP, allows it to act as a competitive inhibitor of PDE .
Comparison with Similar Compounds
Comparison with Similar Compounds
Griseolic acid belongs to a class of nucleoside-derived PDE inhibitors. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Key PDE Inhibitors and Their Properties
Structural and Functional Insights
Bicyclic Sugar Core: this compound’s 1,5-dioxabicyclo[3.3.0]oct-3-ene core is distinct from linear or monocyclic sugars in compounds like tunicamycin or ezomycin A1. This rigidity enhances target binding but complicates synthesis . this compound B, an analog with an additional hydroxyl group, shows reduced solubility and activity compared to the parent compound .
Adenine Modifications :
- Substitutions at N1 or C6 (e.g., alkylation or halogenation) reduce PDE affinity, emphasizing the importance of adenine’s hydrogen-bonding network .
- Dihydrothis compound (C4'-C5' hydrogenated) exhibits 10-fold lower activity due to loss of conformational flexibility .
Dicarboxylate Role :
- The dicarboxylate moiety mimics cAMP’s phosphate group, critical for PDE active-site interactions. Esterification of carboxyl groups abolishes inhibitory activity .
Table 2: Impact of this compound Derivative Modifications
Research Challenges and Opportunities
- Synthesis Complexity : this compound’s bicyclic core requires multistep routes involving stereoselective Michael additions and Vorbrüggen glycosylation, limiting scalability .
- Selectivity Optimization: Unlike non-selective PDE inhibitors (e.g., theophylline), this compound’s cAMP specificity makes it a template for designing isoform-selective drugs .
- Biosynthetic Engineering: Leveraging Streptomyces pathways (e.g., radical SAM enzymes in aminofutalosine biosynthesis) could streamline production .
Q & A
Q. What are the key structural features of griseolic acid, and how are they characterized experimentally?
this compound contains a unique nine-carbon bicyclic sugar (dicarboxylate glycone) and acts as a cyclic AMP analogue. Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy for carbon-hydrogen framework analysis and X-ray crystallography for absolute stereochemical confirmation. Mass spectrometry (MS) further validates molecular weight and fragmentation patterns .
Q. How is this compound biosynthesized in Streptomyces griseoaurantiacus?
Biosynthesis begins with adenosine as a precursor, with isotopic labeling studies (e.g., [2-<sup>13</sup>C]-acetate and [1,4-<sup>13</sup>C]-succinate) showing incorporation into the dicarboxylate moiety, likely derived from citric acid cycle intermediates like oxaloacetate. Gene disruption experiments (e.g., milG mutants) can identify enzymes involved in sugar moiety modifications .
Q. What methodologies are used to isolate this compound from microbial cultures?
Isolation involves solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques: size-exclusion chromatography for preliminary separation and reverse-phase HPLC for purification. Activity-guided fractionation using cyclic nucleotide phosphodiesterase inhibition assays ensures target specificity .
Advanced Research Questions
Q. How can synthetic routes to this compound be optimized for yield and stereochemical fidelity?
Radical cyclization strategies, such as p-face-dependent radical cyclization, have been employed to construct the bicyclic core. Optimization requires controlling reaction parameters (e.g., temperature, radical initiator concentration) and employing chiral auxiliaries or catalysts to enforce stereochemistry. Computational modeling (DFT calculations) aids in predicting transition states .
Q. How do researchers resolve contradictions in reported phosphodiesterase inhibitory activities of this compound derivatives?
Discrepancies may arise from assay conditions (e.g., enzyme isoforms, substrate concentrations). A systematic approach includes:
Q. What strategies are used to study this compound’s interaction with cellular targets beyond phosphodiesterases?
Advanced methods include:
Q. How can isotopic labeling and metabolomics clarify this compound’s metabolic fate in vivo?
Stable isotope tracing (e.g., <sup>13</sup>C- or <sup>15</sup>N-labeled this compound) combined with LC-MS/MS metabolomics tracks metabolite distribution and degradation products. Flux balance analysis models metabolic pathway engagement .
Methodological Considerations
Q. What experimental controls are critical when assessing this compound’s bioactivity in cell-based assays?
Essential controls include:
- Negative controls : Solvent-only treatments (e.g., DMSO).
- Positive controls : Known phosphodiesterase inhibitors (e.g., theophylline).
- Cytotoxicity assays (e.g., MTT test) to distinguish specific inhibition from cell death .
Q. How should researchers design studies to evaluate this compound’s stability in physiological conditions?
Q. What computational tools are recommended for predicting this compound’s physicochemical properties?
Use platforms like SwissADME for logP, solubility, and bioavailability predictions. Molecular dynamics simulations (e.g., GROMACS) assess conformational stability in aqueous environments .
Data Presentation & Reproducibility
Q. How should researchers report synthetic yields and purity of this compound derivatives?
- Yield : Report as a percentage relative to theoretical maximum, with detailed reaction stoichiometry.
- Purity : Use HPLC chromatograms (≥95% purity) and <sup>1</sup>H/<sup>13</sup>C NMR integrations.
- Reproducibility : Include triplicate experiments with standard deviations in supplementary data .
Q. What metadata is essential for publishing this compound-related bioactivity datasets?
Provide:
- Enzyme source (species, tissue, recombinant expression system).
- Assay buffers (pH, ionic strength).
- Raw data files (e.g., kinetic curves, inhibition plots) in open-access repositories like Zenodo .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
